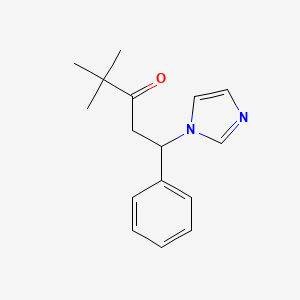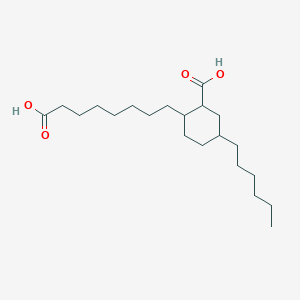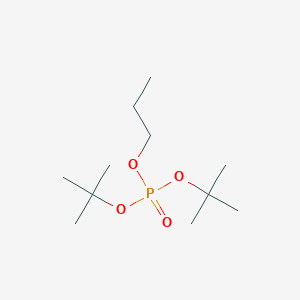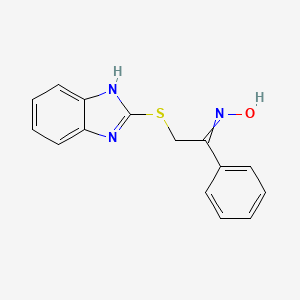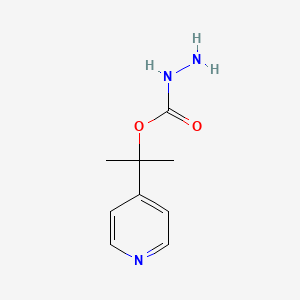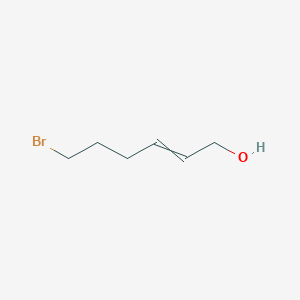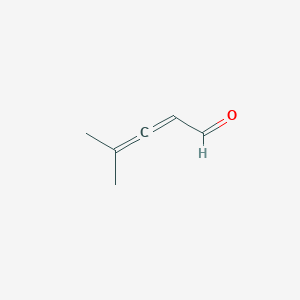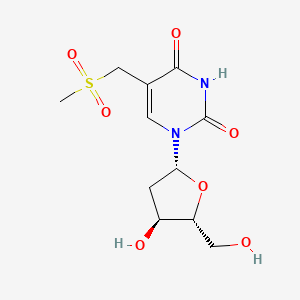
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethylene structure and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride typically involves the reaction of 4-(3-hydroxypiperidino)butanol with stilbene derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the Suzuki-Miyaura coupling reaction is a common method used to form the carbon-carbon bonds in the stilbene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Aplicaciones Científicas De Investigación
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Resveratrol: A well-known stilbene with antioxidant and anti-inflammatory properties.
Pterostilbene: Another stilbene derivative with similar biological activities but better bioavailability.
Piceatannol: A hydroxylated stilbene with potent biological effects.
Uniqueness
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other stilbenes. Its hydroxypiperidino group, for example, may enhance its solubility and interaction with biological targets.
Propiedades
Número CAS |
72468-87-2 |
|---|---|
Fórmula molecular |
C23H30ClNO2 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
1-[4-[2-[(E)-2-phenylethenyl]phenoxy]butyl]piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c25-22-12-8-17-24(19-22)16-6-7-18-26-23-13-5-4-11-21(23)15-14-20-9-2-1-3-10-20;/h1-5,9-11,13-15,22,25H,6-8,12,16-19H2;1H/b15-14+; |
Clave InChI |
FDTHXZDDNLTORN-WPDLWGESSA-N |
SMILES isomérico |
C1CC(CN(C1)CCCCOC2=CC=CC=C2/C=C/C3=CC=CC=C3)O.Cl |
SMILES canónico |
C1CC(CN(C1)CCCCOC2=CC=CC=C2C=CC3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


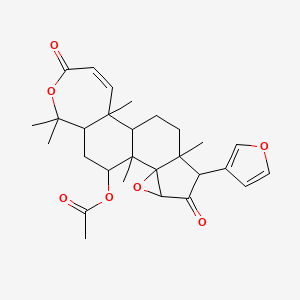
![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
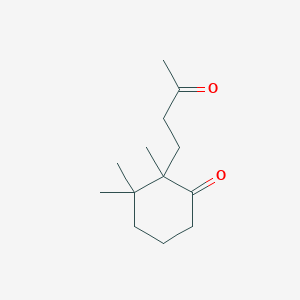
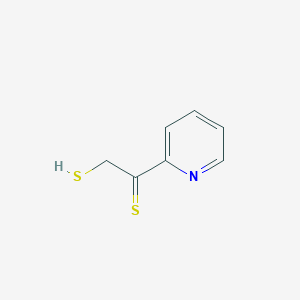
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
